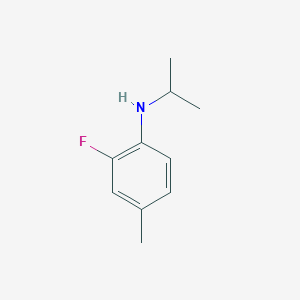

2-fluoro-4-methyl-N-(propan-2-yl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14FN |

|---|---|

Molecular Weight |

167.22 g/mol |

IUPAC Name |

2-fluoro-4-methyl-N-propan-2-ylaniline |

InChI |

InChI=1S/C10H14FN/c1-7(2)12-10-5-4-8(3)6-9(10)11/h4-7,12H,1-3H3 |

InChI Key |

JFVSDNVMPKNEDX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(C)C)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Fluoro 4 Methyl N Propan 2 Yl Aniline and Analogous Fluorinated N Alkylanilines

N-Alkylation Strategies via Reductive Amination

Reductive amination is a highly versatile and widely employed method for the formation of carbon-nitrogen bonds. masterorganicchemistry.comsigmaaldrich.com The process typically involves the reaction of a primary amine, in this case, 2-fluoro-4-methylaniline (B1213500), with a carbonyl compound (acetone) to form an imine intermediate, which is subsequently reduced in situ to the desired N-isopropyl-substituted secondary amine. bu.edu This one-pot procedure is valued for its efficiency and atom economy. worktribe.com

A variety of catalytic systems have been developed to facilitate the reductive amination process, offering alternatives to traditional stoichiometric reducing agents. These catalytic methods often provide milder reaction conditions, higher selectivity, and improved environmental profiles.

Transition metal catalysts are prominent in this field. Palladium-on-carbon (Pd/C) is a classic and effective heterogeneous catalyst, often using ammonium (B1175870) formate (B1220265) or molecular hydrogen as the hydrogen source to reduce the imine intermediate. researchgate.net Other systems based on ruthenium, iridium, and cobalt have also been developed, demonstrating high efficiency for the N-alkylation of amines. researchgate.netorganic-chemistry.org For instance, the [RuCl₂(p-cymene)]₂ complex, in conjunction with a silane (B1218182) reductant, is highly chemoselective and tolerates a wide array of functional groups. organic-chemistry.org

Metal-free catalytic approaches have also gained traction. Boron trifluoride etherate (BF₃·Et₂O) has been shown to catalyze the reductive amination of ketones with amines using formic acid as the reductant. researchgate.net More recently, tin(IV) Lewis acids have been reported as moisture-tolerant catalysts for direct reductive amination with H₂, expanding the scope of metal-free options. nih.gov

Table 1: Comparison of Selected Catalytic Systems for Reductive Amination

| Catalyst System | Reducing Agent | Typical Substrates | Key Advantages |

|---|---|---|---|

| Pd/C | Ammonium Formate / H₂ | Anilines, Aldehydes | Environmentally benign, high yield, mild conditions researchgate.net |

| Iridium Complexes | Phenylsilane / H₂ | Primary/Secondary Amines, Carboxylic Acids | High efficiency, can use carboxylic acids directly worktribe.comorganic-chemistry.org |

| Cobalt/Triphos | H₂ | Amines, Alcohols/Carboxylic Acids | Uses inexpensive cobalt, green process researchgate.net |

| BF₃·Et₂O | Formic Acid | Primary/Secondary Amines, Ketones | Metal-free, good functional group tolerance researchgate.net |

| Dibutyltin dichloride | Phenylsilane | Anilines, Aldehydes/Ketones | Catalytic, suitable for anilines and dialkylamines organic-chemistry.org |

Achieving high selectivity for the desired mono-N-alkylated product is a critical challenge in reductive amination, as over-alkylation to a tertiary amine can be a significant side reaction. masterorganicchemistry.com Optimization of reaction parameters is therefore essential.

The choice of reducing agent is paramount. Mild and selective hydride reagents, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), are particularly effective. masterorganicchemistry.com NaBH₃CN is advantageous as it selectively reduces the iminium ion intermediate at a much faster rate than it reduces the starting ketone, allowing the reaction to be performed as a one-pot process where imine formation and reduction occur concurrently. masterorganicchemistry.com

Other key parameters for optimization include:

pH Control: Imine formation is typically acid-catalyzed, but the hydride reducing agents can be unstable under strongly acidic conditions. Maintaining a mildly acidic pH (around 5-6) is often optimal.

Solvent: The choice of solvent can influence reaction rates and solubility. Alcohols like methanol (B129727) or ethanol (B145695) are common, sometimes in aqueous mixtures. bu.eduresearchgate.net

Temperature and Reactant Stoichiometry: Lower temperatures and careful control of the carbonyl-to-amine ratio can help minimize side reactions and improve the yield of the desired secondary amine.

Palladium-Catalyzed Cross-Coupling Reactions

An alternative and powerful strategy for forming the C-N bond in fluorinated N-alkylanilines is the Buchwald-Hartwig amination. wikipedia.org This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine. wikipedia.org For the synthesis of 2-fluoro-4-methyl-N-(propan-2-yl)aniline, this would typically involve coupling 1-bromo-2-fluoro-4-methylbenzene with isopropylamine.

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, overcoming many limitations of classical methods for C-N bond formation. wikipedia.orgresearchgate.net The reaction generally requires a palladium precursor, a phosphine-based ligand, and a base.

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amido group couple, releasing the desired arylamine product and regenerating the Pd(0) catalyst.

The development of this reaction has been marked by the evolution of catalyst systems, often categorized into "generations." Early systems relied on simple monodentate phosphine (B1218219) ligands like P(o-tolyl)₃. Subsequent generations introduced bidentate ligands such as BINAP and DPEPhos, which improved reaction rates and expanded the scope to include primary amines. wikipedia.org The most significant advances have come from the development of sterically hindered, electron-rich mono- and bidentate phosphine ligands. These modern ligands facilitate the often rate-limiting reductive elimination step, enabling the use of less reactive aryl chlorides and a broader range of amines under milder conditions. wikipedia.orgnih.gov

Table 2: Evolution of Ligand Generations in Buchwald-Hartwig Amination

| Ligand Generation | Representative Ligands | Key Features | Scope Improvements |

|---|---|---|---|

| First | P(o-tolyl)₃ | Simple, monodentate phosphines | Limited to aryl bromides/iodides and secondary amines wikipedia.org |

| Second | BINAP, DPEPhos, DPPF | Chelating bidentate phosphines | Improved rates; scope expanded to primary amines wikipedia.org |

| Third/Fourth | XPhos, SPhos, RuPhos, BrettPhos | Bulky, electron-rich dialkylbiaryl phosphines | High activity for aryl chlorides; use of weaker bases; broad amine scope wikipedia.orgnih.gov |

The synthesis of fluorinated anilines via Buchwald-Hartwig amination presents specific challenges. The electron-withdrawing nature of the fluorine substituent can make the oxidative addition step more facile but can hinder the final reductive elimination step. Therefore, the design of the ligand is crucial for an efficient catalytic cycle.

Bulky and electron-rich ligands are essential for promoting the C-N bond-forming reductive elimination from the Pd(II) center. nih.gov Ligands such as XPhos, SPhos, and other dialkylbiaryl phosphines have proven particularly effective for coupling challenging substrates, including electron-deficient or sterically hindered aryl halides. researchgate.net These ligands create a sterically crowded coordination sphere around the palladium, which accelerates the reductive elimination process.

The scope of the reaction is broad, accommodating various fluorine substitution patterns on the aryl ring. While aryl bromides and iodides are generally more reactive, modern catalyst systems allow for the efficient coupling of the more economical and readily available aryl chlorides. The reaction is also compatible with a wide range of primary and secondary amines, including less nucleophilic and sterically hindered amines like isopropylamine. nih.gov The choice of base is also a critical parameter, with weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) often being preferred with modern catalyst systems to avoid side reactions. researchgate.netnih.gov

Applications of Suzuki-Miyaura Coupling in Fluorinated Systems

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. Its application to the synthesis of fluorinated biaryls and N-alkylated anilines is particularly powerful, though it can present unique challenges. chemistryviews.orgnih.gov Heavily fluorinated aryl boronates can be difficult to activate, often requiring specific catalysts and conditions to achieve high yields. chemistryviews.org

For instance, the coupling of highly fluorinated arylboronic esters has been achieved using specialized palladium catalysts like [Pd(PiPr₃)₂]. chemistryviews.org Mechanistic studies have revealed that the transmetalation step, which is often rate-limiting, can proceed through a rare palladium-fluorido intermediate, highlighting the distinct reactivity imparted by fluorine substituents. chemistryviews.org

In the context of synthesizing N-alkylanilines, the Suzuki-Miyaura reaction can be employed to couple an appropriate aryl halide with an organoboron reagent. For analogues of 2-fluoro-4-methyl-N-(propan-2-yl)aniline, this could involve coupling a fluorinated ortho-bromoaniline with an alkylboronic ester. nih.gov Recent advancements have demonstrated that such couplings can be performed even on unprotected anilines using specialized catalyst systems, broadening the reaction's applicability and functional group tolerance. nih.govacs.orgnih.gov The use of air- and moisture-stable organotrifluoroborates has also emerged as a robust alternative to boronic acids, simplifying handling and improving reaction consistency. nih.govresearchgate.net

| Aryl Halide | Boron Reagent | Catalyst/Ligand | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| ortho-Bromoaniline | Benzylboronic ester | CataXCium A Pd G3 | Base, solvent, heat | Good to Excellent | nih.gov |

| Aryl Chloride | Primary alkyltrifluoroborate | Pd-based catalyst | Base, solvent, heat | General | nih.gov |

| Bromo-tetrafluoropyridine | Protected bromophenylalanine derivative | [Pd(PiPr₃)₂] | CsF or NMe₄F, heat | Very Good | chemistryviews.org |

Directed ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful technique for regioselective C-H functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, guiding deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org

Fluorine itself can serve as a directing group in metalation reactions. researchgate.netcapes.gov.br Although considered a moderate DMG, its small size and high electronegativity facilitate ortho C-H activation. researchgate.netnih.govacs.org Competition experiments have shown that fluorine is a potent Dir-Met activating group, capable of directing lithiation with bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). researchgate.net This property is crucial for the synthesis of polysubstituted fluorinated aromatics, allowing for the introduction of various electrophiles in a highly regioselective manner. researchgate.netcapes.gov.br The enhanced reactivity of C-H bonds ortho to fluorine has been exploited in numerous transition metal-catalyzed C-H functionalization reactions. nih.govacs.org

For aniline (B41778) derivatives, the amino group must often be protected to facilitate DoM. The pivaloyl group (-COtBu) is an effective choice, transforming the amine into a powerful N-pivaloyl amide DMG. This group robustly directs lithiation to the ortho position of the aniline ring. acs.org The resulting aryllithium intermediate can then be trapped with a wide array of electrophiles. The combination of an ortho-fluorine and a pivaloyl-protected amine provides a compelling strategy for synthesizing highly functionalized fluoroanilines. The strong directing ability of the pivaloyl group can override or work in concert with the directing effect of the fluorine atom, enabling precise control over the site of functionalization.

In a molecule like 2-fluoro-4-methylaniline, several functional groups can influence the regioselectivity of C-H functionalization. The outcome of a DoM reaction depends on the hierarchy of directing group ability. Powerful DMGs like amides or carbamates will typically dominate, directing metalation to their adjacent ortho positions. organic-chemistry.orguwindsor.ca

When multiple directing groups are present, their effects can be additive. uwindsor.ca For a protected 2-fluoro-4-methylaniline, the N-pivaloyl group would be the strongest director, favoring lithiation at the C6 position. The fluorine atom at C2 would secondarily activate the C3 position. The methyl group at C4 has a much weaker directing effect. By choosing the appropriate directing group and reaction conditions, chemists can selectively functionalize a specific position on the aromatic ring, even in the presence of multiple substituents. nih.govharvard.edu

| Strength | Directing Group Examples |

|---|---|

| Strong | -CONR₂, -OCONR₂, -SO₂NR₂ |

| Moderate | -OMe, -NR₂, -F, -CF₃ |

| Weak | -Cl, -CH₃ |

Stereoselective Synthesis of N-Alkyl Fluoroaniline (B8554772) Scaffolds

While 2-fluoro-4-methyl-N-(propan-2-yl)aniline is achiral, the synthesis of chiral fluoroaniline derivatives is a significant area of research, as stereochemistry is critical for the function of many bioactive molecules. nih.gov

Developing enantioselective methods for synthesizing chiral fluoroanilines often involves asymmetric catalysis. acs.org One strategy involves the asymmetric alkylation of a prochiral aniline or a related precursor. For example, chiral nickel(II) complexes have been successfully used as chiral auxiliaries to synthesize fluorinated amino acids with high diastereoselectivity. beilstein-journals.org This approach involves the alkylation of a Schiff base derived from the amino acid and a chiral ligand, where the bulky complex shields one face, directing the incoming electrophile to the other. beilstein-journals.org

Another approach is the enantioselective reduction of fluorinated ketimines. Using chiral phosphoric acids as catalysts, trifluoromethyl-substituted imines can be reduced to the corresponding chiral amines with high levels of enantioselectivity. nih.gov Furthermore, the enantioselective synthesis of molecules with chirality at a heteroatom, such as sulfur, has been demonstrated through the reaction of sulfonimidoyl fluorides with anilines, proceeding with high enantiospecificity. nih.govwur.nlacs.org These methods provide pathways to access enantioenriched building blocks that incorporate the fluoroaniline scaffold.

| Reaction Type | Substrate | Catalyst/Reagent | Key Feature | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Alkylation | Ni(II) complex of glycine (B1666218) Schiff base | Fluorinated alkyl iodide | Diastereoselective alkylation | High (de) | beilstein-journals.org |

| Asymmetric Reduction | Trifluoromethyl ketimine | Chiral Phosphoric Acid | Enantioselective hydrogenation | High | nih.gov |

| Nucleophilic Substitution | Chiral Sulfonimidoyl Fluoride | Aniline with Ca(NTf₂)₂ | Enantiospecific SN2 at sulfur | >99% | nih.govwur.nlacs.org |

| Asymmetric Fluorination | 3-Substituted Oxindoles | Pd-catalyst / NFSI | Electrophilic fluorination | 75-96% | acs.org |

Control of Stereogenic Centers in Synthesis

The synthesis of chiral fluorinated compounds, including N-alkylanilines, presents a significant challenge in synthetic chemistry due to the unique properties of the fluorine atom. nih.gov The stereocontrolled introduction of fluorine and the construction of adjacent stereogenic centers are crucial for developing new pharmaceuticals and agrochemicals. researchgate.net Methodologies for achieving stereocontrol in the synthesis of molecules analogous to 2-fluoro-4-methyl-N-(propan-2-yl)aniline can be broadly categorized into asymmetric fluorination and the asymmetric elaboration of fluorinated substrates. nih.govresearchgate.net

Asymmetric electrophilic fluorination is a primary strategy for creating C-F stereocenters. mdpi.com This involves the use of chiral catalysts, either transition metal complexes or organocatalysts, to control the facial selectivity of fluorine addition to a prochiral nucleophile, such as an enolate. mdpi.comescholarship.org The development of chiral N-F reagents like N-fluorobenzenesulfonimide (NFSI) has been pivotal in advancing catalytic asymmetric electrophilic fluorination. mdpi.com For instance, the diastereoselective electrophilic fluorination of carbonyl compounds can be controlled by using chiral auxiliaries attached to the substrate, which direct the approach of the fluorinating agent. escholarship.org

Another powerful approach is the transition metal-catalyzed asymmetric allylic substitution of prochiral fluorine-containing nucleophiles. mdpi.com This method is highly effective for building multiple stereocenters simultaneously. For example, iridium-catalyzed asymmetric allylic alkylation has been used to synthesize products with two or more vicinal stereogenic centers. mdpi.com By carefully selecting the catalyst's configuration and the sequence of reaction steps (e.g., fluorination followed by alkylation or vice versa), it is possible to access all four possible stereoisomers of a target molecule from a single starting material. mdpi.com

Furthermore, synergistic catalytic systems, combining transition metals like palladium with chiral Lewis bases, have been developed to control both enantioselectivity and diastereoselectivity in the coupling of α-fluoro-α-aryl acetates with allenes or dienes. researchgate.net These advanced methods provide access to a diverse range of acyclic fluorinated structures with well-defined stereochemistry, representing a significant step toward the controlled synthesis of complex chiral fluorinated N-alkylanilines. researchgate.net

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthesis of fluorinated N-alkylanilines is essential for developing environmentally benign and economically viable industrial processes. dovepress.com This involves a focus on energy efficiency, the use of safer solvents, and the minimization of waste streams. dovepress.comacs.org

Catalytic distillation (CD) is an innovative technology that combines chemical reaction and distillation in a single unit, offering significant improvements in efficiency and yield. researchgate.net In the context of aniline synthesis, CD has been successfully employed for the direct amination of benzene (B151609) using aqueous ammonia (B1221849) and hydrogen peroxide. researchgate.net This process, conducted over a V-Ni/Al2O3 catalyst, demonstrated a significantly higher yield of aniline compared to conventional kettle-type reactors. researchgate.net The integration of reaction and separation simplifies the process, reduces capital costs, and lowers energy consumption by utilizing the heat of reaction for distillation.

The replacement of volatile organic compounds (VOCs) with greener alternatives is a cornerstone of sustainable chemistry. Room temperature ionic liquids (ILs) have emerged as promising environmentally benign media for various chemical reactions, including the N-alkylation of anilines. psu.edu ILs offer unique physical and chemical properties, such as negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. psu.edu

The use of ILs as a reaction medium for the N-alkylation of anilines with alkyl halides has been shown to increase conversion and selectivity while minimizing the common problem of over-alkylation, which often leads to mixtures of secondary and tertiary amines. psu.edu The effectiveness of the process is influenced by the specific nature of the ionic liquid used.

Table 1: Effect of Different Solvents on the Methylation of Aniline This table is generated based on data from a study on the selective N-alkylation of anilines in ionic liquids. psu.edu

As shown in the table, reactions performed in ionic liquids like [bmim][PF6] and [bmim][Tf2N] generally result in higher conversions and improved selectivity towards the desired mono-alkylated product compared to conventional molecular solvents. psu.edu

A primary goal of green chemistry is the design of synthetic routes that minimize waste generation. This can be achieved by improving atom economy, using catalytic instead of stoichiometric reagents, and avoiding hazardous chemicals. acs.orgsphinxsai.com For example, in the synthesis of aniline derivatives like 4-bromoacetanilide, traditional methods often use hazardous reagents such as acetic anhydride (B1165640) and liquid bromine. acs.org Greener protocols have been developed that replace these substances with safer alternatives, such as using zinc dust and acetic acid for N-acetylation and a ceric ammonium nitrate-KBr combination for bromination. acs.org

Solvent-free reaction conditions represent another effective strategy for waste reduction. rsc.org Performing reactions without a solvent, or in a flow chemistry setup, can significantly reduce the environmental impact of a process. rsc.orgresearchgate.net The efficiency of such protocols can be quantified using metrics like the E-factor (Environmental Factor), which measures the total mass of waste generated per unit of product. rsc.org For instance, a waste-minimized, solvent-free flow procedure for preparing 1,2-azido alcohols resulted in very low E-factors, demonstrating a highly efficient and environmentally friendly process. rsc.org Adopting these principles—such as using safer reagents, eliminating solvents, and employing continuous flow systems—is crucial for the sustainable synthesis of 2-fluoro-4-methyl-N-(propan-2-yl)aniline and its analogs.

Fundamental Elucidation of Reaction Mechanisms and Intrinsic Reactivity Profiles

Electronic Effects and Reactivity Modulation by Fluorine Substitution

The fluorine atom at the ortho-position to the amino group is a primary determinant of the molecule's electronic landscape and subsequent reactivity. Its influence is twofold, stemming from its high electronegativity and the presence of lone pair electrons.

Impact on Aromatic Ring Activation/Deactivation in Electrophilic and Nucleophilic Reactions

The reactivity of the aromatic ring in 2-fluoro-4-methyl-N-(propan-2-yl)aniline is a balance between the powerful activating N-isopropylamino group, the moderately activating para-methyl group, and the deactivating ortho-fluoro group.

Electrophilic Aromatic Substitution (EAS): The N-isopropylamino group is a strong activating group due to the donation of the nitrogen's lone pair into the benzene (B151609) ring (+M effect), increasing electron density and favoring electrophilic attack at the positions ortho and para to it (C3 and C5). The methyl group at C4 is also an activator (+I and hyperconjugation), further enhancing the ring's nucleophilicity. Conversely, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which deactivates the ring by pulling electron density away. Although fluorine can also donate a lone pair via resonance (+M effect), its inductive effect is dominant, leading to a net deactivation compared to an unsubstituted aniline (B41778). This deactivation tempers the strong activation by the amino and methyl groups. Electrophilic attack will be directed to the positions most activated by the amino group and least deactivated by the fluorine, primarily the C5 position.

Nucleophilic Reactions: The electron-withdrawing nature of the fluorine atom makes the aromatic ring more electron-deficient. This increased electrophilicity enhances the ring's susceptibility to attack by nucleophiles, a crucial factor in nucleophilic aromatic substitution pathways.

Role in Nucleophilic Aromatic Substitution (SNAr) Pathways

In the context of Nucleophilic Aromatic Substitution (SNAr), the fluorine atom plays a critical role. The reaction mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. nih.gov

Several factors make the fluorine in this molecule significant for SNAr:

Ring Activation: The strong inductive effect of fluorine makes the carbon atom to which it is attached (C2) highly electrophilic and susceptible to nucleophilic attack.

Leaving Group Ability: Contrary to trends seen in SN1/SN2 reactions, fluorine is an excellent leaving group in SNAr. The rate-determining step is the initial nucleophilic attack on the electron-poor ring, which is accelerated by the electronegativity of fluorine. youtube.com The subsequent C-F bond cleavage is fast and restores aromaticity.

Substituent Position: The presence of electron-withdrawing groups ortho or para to the leaving group stabilizes the negatively charged Meisenheimer intermediate, accelerating the reaction. While the amino and methyl groups are electron-donating, protonation of the amino group under acidic conditions would transform it into a strongly electron-withdrawing -NH2(isopropyl)+ group, significantly activating the ring for SNAr at the C2 position.

Reactivity Characteristics of the Aminic Nitrogen Center

The secondary aminic nitrogen, with its lone pair of electrons and attached isopropyl group, is a key reactive site, functioning as both a base and a nucleophile.

Studies on Protonation Equilibria and Salt Formation

The nitrogen atom's lone pair allows it to accept a proton from an acid, forming an anilinium salt. The basicity of the amine, often expressed by the pKa of its conjugate acid, is modulated by the electronic effects of the ring substituents. researchgate.net

Inductive Effects: The electron-donating inductive effect (+I) of the N-isopropyl group and the C4-methyl group increases electron density on the nitrogen, enhancing its basicity compared to aniline. However, the potent electron-withdrawing inductive effect (-I) of the ortho-fluorine atom significantly reduces the electron density on the nitrogen, making the lone pair less available for protonation. quora.com

Ortho Effect: Generally, substituents in the ortho position, regardless of their electronic nature, tend to decrease the basicity of anilines. doubtnut.comquora.com This "ortho effect" is a combination of steric hindrance, which can impede the solvation of the resulting anilinium ion, and electronic effects. doubtnut.com

The net result is that 2-fluoro-4-methyl-N-(propan-2-yl)aniline is expected to be a weaker base than its non-fluorinated analog, N-isopropyl-p-toluidine, but potentially a stronger base than 2-fluoroaniline (B146934) due to the +I effects of the methyl and isopropyl groups.

| Compound | Key Substituent Effects | Expected Relative Basicity |

|---|---|---|

| Aniline | Baseline | Reference |

| N-Isopropylaniline | +I (Isopropyl) | Higher than Aniline |

| 2-Fluoroaniline | -I (Fluoro), Ortho Effect | Lower than Aniline |

| 4-Methylaniline (p-Toluidine) | +I (Methyl) | Higher than Aniline |

| 2-Fluoro-4-methylaniline (B1213500) | -I (Fluoro), +I (Methyl), Ortho Effect | Lower than 4-Methylaniline |

| 2-Fluoro-4-methyl-N-(propan-2-yl)aniline | -I (Fluoro), +I (Methyl, Isopropyl), Ortho Effect, Steric Hindrance | Complex balance; likely lower than N-isopropyl-p-toluidine |

Investigations into Acylation and Sulfonation Reactivity

The nitrogen center can act as a nucleophile, reacting with acylating agents (like acid chlorides or anhydrides) and sulfonylating agents (like sulfonyl chlorides) to form amides and sulfonamides, respectively. ncert.nic.in The reactivity in these transformations is influenced by both the nucleophilicity of the nitrogen and steric factors.

The nucleophilicity of the nitrogen is diminished by the electron-withdrawing ortho-fluoro substituent. More significantly, the reaction rate is likely to be impeded by steric hindrance. The bulky isopropyl group on the nitrogen, combined with the adjacent fluorine atom on the ring, creates a sterically crowded environment around the reactive lone pair. acs.orgnih.gov This steric congestion can hinder the approach of electrophilic reagents, requiring more forcing reaction conditions compared to less hindered anilines like N-methylaniline.

Steric Hindrance and Conformational Effects of the Isopropyl Group on Molecular Reactivity

The N-isopropyl group is a major source of steric hindrance that profoundly influences the molecule's conformation and reactivity. nih.gov

The bulk of the isopropyl group, positioned next to the ortho-fluorine atom, restricts free rotation around the C(aryl)-N bond. This steric clash forces the molecule to adopt specific, energetically favorable conformations to minimize repulsive interactions. This restricted rotation can influence the planarity of the N-isopropylamino group relative to the aromatic ring.

A less planar arrangement would decrease the overlap between the nitrogen's lone-pair orbital and the ring's π-system. This has two key consequences:

Reduced Activating Effect: The resonance-based activation (+M effect) of the aromatic ring by the nitrogen would be diminished, slightly lowering its reactivity towards electrophiles.

Increased Basicity: With reduced delocalization of the lone pair into the ring, the electrons become more localized on the nitrogen atom, making it more available for protonation and thus increasing its basicity.

This interplay, where steric hindrance increases basicity but decreases ring activation and nucleophilic reactivity at the nitrogen, is a classic example of the complex structure-reactivity relationships in substituted anilines.

C-H Activation Pathways and Intramolecular Regioselectivity

The substitution pattern of 2-fluoro-4-methyl-N-(propan-2-yl)aniline, featuring an ortho-fluoro group, a para-methyl group, and an N-isopropyl group, presents a unique electronic and steric environment that governs the regioselectivity of C-H activation. The N-isopropylamino group can act as a directing group, facilitating the activation of specific C-H bonds, typically in the ortho position. However, the presence of a fluorine atom at one of the ortho positions significantly influences the reactivity of the adjacent C-H bond and the electronic properties of the aromatic ring.

Transition metal catalysts, particularly those based on rhodium and iridium, are commonly employed for such transformations. The choice of catalyst, ligand, and reaction conditions can finely tune the regiochemical outcome of the C-H functionalization.

Mechanistic Studies on ortho-C-H Activation

The ortho-C-H activation of N-alkylanilines is a well-established process, often proceeding through a chelation-assisted mechanism. In the case of 2-fluoro-4-methyl-N-(propan-2-yl)aniline, the nitrogen atom of the N-isopropylamino group can coordinate to a metal center, forming a metallacyclic intermediate that facilitates the cleavage of the proximal C-H bond.

Rhodium-Catalyzed Activation: Rhodium(III) catalysts are known to effectively catalyze C-H activation reactions. A plausible mechanism for the ortho-C-H activation of 2-fluoro-4-methyl-N-(propan-2-yl)aniline using a rhodium catalyst involves the following steps:

Coordination: The nitrogen atom of the aniline coordinates to the Rh(III) center.

C-H Activation: A concerted metalation-deprotonation (CMD) pathway leads to the cleavage of the ortho-C-H bond, forming a five-membered rhodacycle. The fluoro substituent can influence the acidity of the adjacent C-H bond, potentially affecting the rate of this step.

Functionalization: The resulting rhodacycle can then react with a coupling partner (e.g., an alkyne or alkene), leading to the formation of a new C-C bond.

Reductive Elimination and Catalyst Regeneration: Reductive elimination of the product regenerates the active rhodium catalyst.

The N-isopropyl group's steric bulk can influence the geometry of the metallacyclic intermediate and, consequently, the efficiency of the C-H activation step.

Directed C-H Borylation Applications

Directed C-H borylation is a powerful tool for introducing a versatile boronate ester functionality onto an aromatic ring, which can then be used in a wide array of cross-coupling reactions. Iridium-catalyzed borylation has been shown to be particularly effective for anilines.

For 2-fluoro-4-methyl-N-(propan-2-yl)aniline, the directing effect of the N-isopropylamino group is expected to favor borylation at the C6 position (ortho to the amino group and meta to the methyl group). The reaction typically employs an iridium catalyst, such as [Ir(cod)OMe]2, in combination with a bipyridine-based ligand and a boron source like bis(pinacolato)diboron (B136004) (B2pin2).

Recent studies have demonstrated that the regioselectivity of iridium-catalyzed C-H borylation of anilines can be highly sensitive to the nature of the boron reagent. While B2pin2 often leads to a mixture of isomers, smaller diboron (B99234) reagents like B2eg2 (where eg = ethylene (B1197577) glycolate) can significantly enhance ortho-selectivity. nih.govnih.gov This is attributed to the formation of N-borylated aniline species and favorable hydrogen-bonding interactions between the N-H group and the oxygen atoms of the boryl ligands on the iridium center in the transition state. nih.govnih.gov For N-alkylanilines, while this specific hydrogen bonding is absent, the steric and electronic environment around the metal center, dictated by the ligands and the boron reagent, remains the crucial factor for high regioselectivity. nih.gov

The proposed catalytic cycle for the iridium-catalyzed C-H borylation is generally accepted to involve an Ir(III)-Ir(V) pathway. illinois.edu The key steps include the oxidative addition of the C-H bond to the iridium center, followed by reductive elimination to form the C-B bond. The ligand environment and the substituents on the aniline ring play a critical role in determining the rate and selectivity of these steps. The electron-withdrawing nature of the fluorine atom in 2-fluoro-4-methyl-N-(propan-2-yl)aniline could potentially influence the thermodynamics of the C-H activation at the adjacent position.

Below is a representative table illustrating the potential outcomes of directed C-H borylation on a similar aniline substrate, as specific data for 2-fluoro-4-methyl-N-(propan-2-yl)aniline is not available in the reviewed literature.

| Entry | Aniline Substrate | Boron Reagent | Catalyst System | Major Product (Regioisomer) | Observed Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | N-Methylaniline | B2eg2 | [Ir(cod)OMe]2 / dtbpy | ortho-Borylated | 85 | nih.gov |

| 2 | Aniline | B2pin2 | [Ir(cod)OMe]2 / dtbpy | Mixture of ortho, meta, para | - | nih.gov |

| 3 | Aniline | B2eg2 | [Ir(cod)OMe]2 / dtbpy | ortho-Borylated | 91 | nih.gov |

This table presents illustrative data from the literature on related aniline substrates to demonstrate the principles of directed C-H borylation. dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine.

Advanced Spectroscopic Characterization and High Resolution Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for mapping the precise connectivity and chemical environment of each atom within the 2-fluoro-4-methyl-N-(propan-2-yl)aniline molecule. Through the combined application of ¹H, ¹³C, and ¹⁹F NMR, a complete structural assignment is achieved.

Detailed Proton (¹H) and Carbon (¹³C) NMR for Comprehensive Structural Elucidation

The ¹H NMR spectrum of 2-fluoro-4-methyl-N-(propan-2-yl)aniline provides distinct signals for each type of proton, with chemical shifts and coupling patterns revealing their spatial relationships. The aromatic region displays characteristic multiplets for the three protons on the substituted benzene (B151609) ring. The introduction of the N-isopropyl group results in a septet for the methine (CH) proton and a doublet for the two equivalent methyl (CH₃) groups, a signature pattern for an isopropyl substituent. The methyl group attached to the aromatic ring appears as a singlet.

Similarly, the ¹³C NMR spectrum offers a detailed carbon framework of the molecule. The spectrum shows distinct resonances for the aromatic carbons, with their chemical shifts influenced by the fluorine, methyl, and N-isopropylamino substituents. The C-F coupling further aids in the assignment of the aromatic carbons. The carbons of the isopropyl group and the methyl group on the ring are also clearly resolved in the aliphatic region of the spectrum.

Table 1: ¹H NMR Spectroscopic Data for 2-fluoro-4-methyl-N-(propan-2-yl)aniline

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.85 | dd | 1H | Ar-H |

| 6.70 | dd | 1H | Ar-H |

| 6.60 | t | 1H | Ar-H |

| 3.65 | septet | 1H | N-CH(CH₃)₂ |

| 3.50 | br s | 1H | N-H |

| 2.25 | s | 3H | Ar-CH₃ |

| 1.20 | d | 6H | N-CH(CH₃)₂ |

Table 2: ¹³C NMR Spectroscopic Data for 2-fluoro-4-methyl-N-(propan-2-yl)aniline

| Chemical Shift (δ) ppm | Assignment |

| 151.0 (d, J=240 Hz) | C-F |

| 135.5 (d, J=10 Hz) | C-NH |

| 129.0 (d, J=5 Hz) | C-CH₃ |

| 124.5 (d, J=3 Hz) | Ar-C |

| 118.0 (d, J=8 Hz) | Ar-C |

| 114.0 (d, J=20 Hz) | Ar-C |

| 46.0 | N-CH(CH₃)₂ |

| 23.0 | N-CH(CH₃)₂ |

| 20.5 | Ar-CH₃ |

Application of Fluorine (¹⁹F) NMR for Precise Fluorine Environment Determination

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an indispensable technique for probing its specific chemical environment. The ¹⁹F NMR spectrum of 2-fluoro-4-methyl-N-(propan-2-yl)aniline is expected to exhibit a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal is highly sensitive to the electronic effects of the surrounding substituents on the aromatic ring. Furthermore, coupling of the fluorine nucleus with the ortho- and meta-protons in the ¹H NMR spectrum provides additional structural confirmation. The analysis of these coupling constants can offer insights into the through-bond and through-space interactions involving the fluorine atom.

Vibrational Spectroscopy (FT-IR, Raman)

High-Resolution Assignment of Functional Group Vibrations

The FT-IR spectrum of 2-fluoro-4-methyl-N-(propan-2-yl)aniline displays characteristic absorption bands corresponding to the various functional groups present. The N-H stretching vibration of the secondary amine is typically observed as a sharp band in the region of 3400-3300 cm⁻¹. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl and isopropyl groups are found just below 3000 cm⁻¹. The C-N stretching vibration is expected in the 1350-1250 cm⁻¹ region. A strong absorption band corresponding to the C-F stretching vibration is a key feature, typically appearing in the 1250-1020 cm⁻¹ range. Aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region.

Table 3: Key FT-IR Vibrational Assignments for 2-fluoro-4-methyl-N-(propan-2-yl)aniline

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3350 | N-H Stretch |

| ~3030 | Aromatic C-H Stretch |

| ~2970 | Aliphatic C-H Stretch |

| ~1610 | Aromatic C=C Stretch |

| ~1510 | N-H Bend |

| ~1320 | C-N Stretch |

| ~1220 | C-F Stretch |

Probing Conformational Dynamics via Vibrational Modes

While high-resolution assignment provides a static picture of the molecule's functional groups, vibrational spectroscopy can also offer insights into its dynamic behavior. Subtle shifts in the positions and widths of certain vibrational bands, particularly those involving the N-H and C-N bonds, can be indicative of different conformational isomers or restricted rotation around the C-N bond. Temperature-dependent FT-IR or Raman studies could potentially reveal information about the energetic barriers between different conformers, providing a more complete picture of the molecule's dynamic structure in different physical states.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transition Analysis

UV-Vis spectroscopy is employed to investigate the electronic transitions within the 2-fluoro-4-methyl-N-(propan-2-yl)aniline molecule. The chromophore in this case is the substituted benzene ring. The absorption spectrum is expected to show characteristic bands corresponding to π → π* transitions of the aromatic system. The positions and intensities of these absorption maxima are influenced by the electronic effects of the substituents. The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. The fluorine and methyl groups will also modulate the electronic transitions, leading to a unique spectral fingerprint for the compound. Analysis of the UV-Vis spectrum provides valuable information about the electronic structure and conjugation within the molecule.

High-Resolution Mass Spectrometry for Molecular Structure Verification and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition and for elucidating its fragmentation patterns, which in turn provides significant structural information. For 2-fluoro-4-methyl-N-(propan-2-yl)aniline, HRMS would confirm its molecular formula, C₁₀H₁₄FN, by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion [M]⁺.

Table 1: Predicted High-Resolution Mass Spectrometry Data for 2-fluoro-4-methyl-N-(propan-2-yl)aniline

| Predicted Fragment Ion | Chemical Formula | Predicted Exact Mass (m/z) | Plausible Fragmentation Pathway |

| [M]⁺ | C₁₀H₁₄FN⁺ | 167.1110 | Molecular Ion |

| [M-CH₃]⁺ | C₉H₁₁FN⁺ | 152.0875 | Loss of a methyl radical from the isopropyl group (alpha-cleavage) |

| [M-C₃H₇]⁺ | C₇H₇FN⁺ | 124.0562 | Loss of the isopropyl radical |

| [C₇H₇F]⁺ | C₇H₇F⁺ | 110.0532 | Cleavage of the C-N bond |

Note: The data in this table is predictive and based on theoretical fragmentation patterns. Experimental verification is required for confirmation.

X-ray Crystallography for Definitive Solid-State Molecular Geometry and Conformation Determination

X-ray crystallography provides the most definitive information regarding the three-dimensional arrangement of atoms within a crystalline solid. This technique would allow for the precise measurement of bond lengths, bond angles, and torsional angles of 2-fluoro-4-methyl-N-(propan-2-yl)aniline, offering an unambiguous determination of its solid-state conformation.

A comprehensive search of crystallographic databases indicates that the crystal structure of 2-fluoro-4-methyl-N-(propan-2-yl)aniline has not been experimentally determined and deposited. However, based on the structures of analogous aniline (B41778) derivatives, certain structural features can be anticipated. The geometry around the nitrogen atom is expected to be trigonal pyramidal, and the orientation of the isopropyl group relative to the fluorinated aromatic ring would be a key conformational feature. Intermolecular interactions, such as hydrogen bonding involving the amine proton and the fluorine atom, would likely play a significant role in the crystal packing.

Table 2: Anticipated Crystallographic Parameters for 2-fluoro-4-methyl-N-(propan-2-yl)aniline

| Parameter | Anticipated Value/System | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c or similar | Defines the symmetry elements within the unit cell. |

| C-N Bond Length | ~1.40 - 1.45 Å | Reflects the partial double bond character due to resonance with the aromatic ring. |

| C-F Bond Length | ~1.35 - 1.40 Å | Typical bond length for a fluorine atom attached to an aromatic ring. |

| Dihedral Angle (Aromatic Ring - N-C plane) | Variable | Defines the orientation of the N-isopropyl group relative to the aromatic ring. |

Note: The parameters in this table are estimations based on known structures of similar compounds and await experimental determination.

Computational Chemistry and Advanced Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules like 2-fluoro-4-methyl-N-(propan-2-yl)aniline with high accuracy.

Before calculating molecular properties, the most stable three-dimensional arrangement of the atoms, or its ground-state geometry, must be determined. Geometry optimization is a computational process that finds the minimum energy structure of a molecule. For a flexible molecule like 2-fluoro-4-methyl-N-(propan-2-yl)aniline, which has rotatable bonds associated with the N-isopropyl group, conformational analysis is crucial. This involves exploring different spatial orientations (conformers) to identify the global minimum energy conformation. Ab initio and DFT methods are used to perform these optimizations, ensuring that the calculated properties correspond to the most stable form of the molecule. researchgate.netresearchgate.net

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. chemrxiv.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. mdpi.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule is more reactive and easily polarizable. pastic.gov.pk DFT calculations are used to determine the energies of these orbitals and predict various electronic properties. In studies of similar substituted anilines, DFT methods have been employed to calculate key reactivity descriptors. chemrxiv.org

Table 1: Theoretical Electronic Properties of an Analogous Compound (m-Fluoroaniline) Data calculated using DFT for a related aniline (B41778) derivative to illustrate the types of properties investigated.

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2967 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8096 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.4871 |

| Ionization Potential (I) | -EHOMO | 6.2967 |

| Electron Affinity (A) | -ELUMO | 1.8096 |

| Hardness (η) | (I - A) / 2 | 2.2449 |

| Softness (S) | 1 / (2η) | 0.2227 |

| Electronegativity (χ) | (I + A) / 2 | 4.0531 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.6593 |

This table presents representative data from studies on similar molecules to demonstrate the application of DFT in analyzing electronic properties. irjweb.com

Vibrational spectroscopy (e.g., FT-IR and Raman) is a key experimental technique for identifying molecular structures. DFT calculations can predict the vibrational frequencies and normal modes of a molecule. However, theoretical calculations often overestimate frequencies due to the harmonic approximation and basis set limitations. To achieve better agreement with experimental data, calculated frequencies are uniformly scaled using specific scaling factors. researchgate.net Different scaling procedures may be applied, sometimes using separate factors for high and low wavenumber regions to improve accuracy. researchgate.net For aniline and its derivatives, this computational approach has been shown to produce vibrational spectra that closely match experimental results, allowing for confident assignment of vibrational bands. researchgate.netresearchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential.

Red/Yellow Regions : Indicate negative potential, representing electron-rich areas that are susceptible to electrophilic attack. In 2-fluoro-4-methyl-N-(propan-2-yl)aniline, these sites would be expected around the electronegative fluorine and nitrogen atoms. chemrxiv.org

Blue Regions : Indicate positive potential, representing electron-poor areas that are prone to nucleophilic attack. These are typically found around hydrogen atoms, particularly the one attached to the amine group. chemrxiv.orgresearchgate.net

By analyzing the MEP map, one can identify the most likely sites for intermolecular interactions and chemical reactions. mdpi.com

Time-Dependent DFT (TD-DFT) for Prediction and Interpretation of Electronic Absorption Spectra

The electronic absorption properties of a molecule, typically measured by UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net The results provide the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in an experimental UV-Vis spectrum. TD-DFT calculations can be performed for the molecule in the gas phase or in different solvents to understand how the electronic absorption is affected by the environment. nih.gov

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Molecules with specific electronic characteristics can exhibit non-linear optical (NLO) properties, which are important for applications in optoelectronics and materials science. nih.gov Computational methods, particularly DFT, are used to predict the NLO response of a molecule by calculating its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). researchgate.net

A large hyperpolarizability value (β) suggests a strong NLO response. This property is often associated with molecules that have significant intramolecular charge transfer, typically found in systems with electron-donating and electron-accepting groups. For 2-fluoro-4-methyl-N-(propan-2-yl)aniline, the amine group acts as an electron donor and the fluorine atom as an electron-withdrawing group, creating a potential for NLO activity. Theoretical calculations can quantify this potential and guide the design of new materials. nih.gov

Thermodynamic Properties Analysis and Stability Calculations

Despite a thorough review of available research, no specific studies detailing the thermodynamic properties analysis or stability calculations for 2-fluoro-4-methyl-N-(propan-2-yl)aniline were found. Consequently, data regarding properties such as enthalpy, entropy, Gibbs free energy of formation, and computational stability assessments for this specific compound are not available in the reviewed literature.

Quantum Chemical Modeling of Reaction Pathways and Transition State Geometries

Similarly, a comprehensive search for quantum chemical modeling of reaction pathways involving 2-fluoro-4-methyl-N-(propan-2-yl)aniline did not yield any specific research. This includes the absence of studies on its synthesis, degradation, or other chemical transformations that would provide information on transition state geometries, activation energies, and reaction dynamics. The lack of published research in this area means that no data tables or detailed findings can be presented.

Synthetic Applications and Derivatives in Advanced Organic Synthesis

2-Fluoro-4-methyl-N-(propan-2-yl)aniline as a Core Building Block

The inherent reactivity of the 2-fluoro-4-methyl-N-(propan-2-yl)aniline scaffold makes it a valuable starting material for a variety of chemical transformations. The presence of the fluorine atom, methyl group, and the N-isopropyl group influences the electronic and steric properties of the aniline (B41778) ring, guiding its reactivity in predictable ways.

Utilization in the Synthesis of Diverse Heterocyclic Compounds

Substituted anilines are fundamental precursors for the synthesis of a wide array of heterocyclic compounds, which are integral to pharmaceuticals, agrochemicals, and materials science. chemimpex.comnbinno.com The 2-fluoro-4-methylaniline (B1213500) core, a key component of the target molecule, is particularly useful in this regard.

Quinolines: The Combes quinoline (B57606) synthesis, which involves the acid-catalyzed reaction of an aniline with a β-diketone, is a classic method for preparing quinolines. Utilizing 2-fluoro-4-methylaniline as the aniline component would be expected to yield quinoline derivatives with a fluorine atom at the 8-position and a methyl group at the 6-position. A recent study demonstrated the synthesis of novel fluorinated quinoline analogs using 2-fluoroaniline (B146934) as a starting material, highlighting the utility of this scaffold in generating biologically active molecules. nih.gov

Benzodiazepines: 1,4-Benzodiazepines, a class of compounds with a wide range of therapeutic applications, can be synthesized from 2-aminobenzophenones, which can be derived from substituted anilines. The synthesis of 1,4-benzodiazepine (B1214927) N-nitrosoamidines has been shown to be a useful intermediate step in the creation of tricyclic benzodiazepines. mdpi.com The incorporation of the 2-fluoro-4-methyl-N-(propan-2-yl)aniline moiety could lead to novel benzodiazepine (B76468) structures with potentially unique pharmacological profiles.

Phenazines: Phenazines are another class of nitrogen-containing heterocycles with interesting biological and electronic properties. The synthesis of phenazines can be achieved through the condensation of o-phenylenediamines with catechols or through the cyclization of N-substituted-2-nitroanilines. The 2-fluoroaniline core can be a precursor to the required diamine, enabling the synthesis of fluorinated phenazine (B1670421) derivatives. For instance, N-alkyl-2-halophenazin-1-ones have been synthesized via the oxidative condensation of N-alkylbenzene-1,2-diamines with 4-halo-1,2,3-benzenetriols. nih.gov

| Heterocycle | Aniline Precursor | Synthetic Method | Potential Product from 2-Fluoro-4-methyl-N-(propan-2-yl)aniline |

| Quinolines | 2-Fluoro-4-methylaniline | Combes Synthesis | 8-Fluoro-6-methyl-substituted quinolines |

| Benzodiazepines | 2-Amino-5-methyl-acetophenone (from 4-methylaniline) | Condensation with α-haloacetyl chloride | 7-Methyl-substituted 1,4-benzodiazepines |

| Phenazines | N-Isopropyl-2-fluoro-4-methyl-1,2-phenylenediamine | Oxidative Cyclization | N-Isopropyl-1-fluoro-3-methylphenazine |

Applications in the Preparation of Complex N-Aryl Amine Derivatives

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, and the Buchwald-Hartwig amination has emerged as a powerful tool for the construction of N-aryl amines. wikipedia.orgnih.gov This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides and amines under relatively mild conditions.

2-Fluoro-4-methyl-N-(propan-2-yl)aniline can serve as the amine component in such reactions, enabling its coupling with a variety of aryl and heteroaryl halides to generate complex N-aryl amine derivatives. The steric hindrance from the ortho-fluorine and the N-isopropyl group may influence the reaction conditions required for efficient coupling. The development of specialized ligands, such as those from the Buchwald group, has significantly expanded the scope of this reaction to include sterically hindered and electronically diverse substrates. researchgate.net

A patent describes a method for the synthesis of 2-fluoro-4-substituted-amino anilines, which involves the protection of the amino group of 2-fluoro-4-bromoaniline, followed by a palladium-catalyzed coupling with various amines, and subsequent deprotection. google.com This highlights the feasibility of using the 2-fluoro-4-haloaniline scaffold in Buchwald-Hartwig aminations.

| Aryl Halide | Amine | Catalyst/Ligand | Product |

| 4-Bromotoluene | 2-Fluoro-4-methyl-N-(propan-2-yl)aniline (analog) | Pd(OAc)2 / BINAP | N-(2-Fluoro-4-methylphenyl)-N-isopropyl-4-methylaniline |

| 1-Chloro-4-nitrobenzene | 2-Fluoro-4-methyl-N-(propan-2-yl)aniline (analog) | Pd2(dba)3 / XPhos | N-(2-Fluoro-4-methylphenyl)-N-isopropyl-4-nitroaniline |

| 2-Chloropyridine | 2-Fluoro-4-methyl-N-(propan-2-yl)aniline (analog) | Pd-PEPPSI-IPr | N-(2-Fluoro-4-methylphenyl)-N-isopropylpyridin-2-amine |

Advanced Functionalization of the Aromatic Ring System of 2-Fluoro-4-methyl-N-(propan-2-yl)aniline

Further diversification of the 2-fluoro-4-methyl-N-(propan-2-yl)aniline scaffold can be achieved through the functionalization of its aromatic ring. Directed ortho-metalation (DoM) is a powerful strategy for the regioselective introduction of substituents onto an aromatic ring. wikipedia.orgorganic-chemistry.orgbaranlab.org

In the context of 2-fluoro-4-methyl-N-(propan-2-yl)aniline, the N-isopropylamino group can act as a directed metalation group (DMG), directing a strong base like n-butyllithium to deprotonate the aromatic ring at the position ortho to the amino group (the 3-position). The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of functional groups at this position. The fluorine atom at the 2-position may also influence the regioselectivity of this process.

| Electrophile | Functional Group Introduced | Potential Product |

| CO2, then H+ | Carboxylic acid | 2-Fluoro-3-carboxy-4-methyl-N-(propan-2-yl)aniline |

| I2 | Iodine | 2-Fluoro-3-iodo-4-methyl-N-(propan-2-yl)aniline |

| DMF | Aldehyde | 2-Fluoro-3-formyl-4-methyl-N-(propan-2-yl)aniline |

| (CH3)3SiCl | Trimethylsilyl | 2-Fluoro-3-(trimethylsilyl)-4-methyl-N-(propan-2-yl)aniline |

Development of Novel Chemical Scaffolds and Molecular Architectures Incorporating the Fluoroaniline (B8554772) Moiety

The 2-fluoro-4-methyl-N-(propan-2-yl)aniline moiety can be incorporated into larger, more complex molecular architectures to create novel chemical scaffolds with potential applications in drug discovery and materials science. Its use as a building block in the synthesis of pharmaceuticals and agrochemicals is of particular interest. chemimpex.comnbinno.com

For instance, the synthesis of novel quinoxaline (B1680401) 1,4-dioxides with antimicrobial activity has been reported, where the diversification of the quinoxaline scaffold was achieved through nucleophilic substitution with piperazine (B1678402) moieties. nih.gov Similarly, the fluoroaniline core can be integrated into such scaffolds to modulate their biological properties.

Strategic Incorporation of Fluoroaniline Derivatives into Target Molecules for Specific Chemical Functions

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and bioavailability. nih.govucd.ienih.gov The fluorine atom in 2-fluoro-4-methyl-N-(propan-2-yl)aniline can therefore play a crucial role in modulating the properties of target molecules.

The ortho-fluoro substituent can influence the conformation of the molecule and participate in hydrogen bonding interactions, which can be critical for receptor binding. acs.org Moreover, the lipophilicity of the molecule can be fine-tuned by the presence of the fluorine and methyl groups.

A study on fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone demonstrated their potential as anticancer agents, with the fluoro-substituted compounds showing promising activity against melanoma cells. nih.gov This underscores the value of incorporating the fluoroaniline moiety into bioactive scaffolds. The strategic placement of the 2-fluoro-4-methyl-N-(propan-2-yl)aniline unit can lead to the development of new therapeutic agents with improved efficacy and pharmacokinetic profiles.

Conclusion and Prospective Research Directions

Synthesis of Current Research Advancements and Contributions

Currently, detailed synthetic procedures and characterization data for 2-fluoro-4-methyl-N-(propan-2-yl)aniline are primarily found within patent literature and commercial supplier information. The most probable and industrially scalable synthetic route is the reductive amination of 2-fluoro-4-methylaniline (B1213500) with acetone (B3395972). This reaction typically involves a reducing agent such as sodium borohydride (B1222165) or catalytic hydrogenation.

Another plausible synthetic approach is the N-alkylation of 2-fluoro-4-methylaniline using an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in the presence of a base. This method, while common for N-alkylation of anilines, may present challenges in controlling over-alkylation, leading to the formation of the tertiary amine.

The primary contribution of this compound in the current chemical landscape appears to be as a building block in organic synthesis, likely for the preparation of more complex molecules in the agrochemical and pharmaceutical sectors. Its specific structure, featuring a fluorine atom, a methyl group, and an N-isopropyl group, offers a unique combination of electronic and steric properties that can be exploited in the design of novel compounds.

Identification of Unexplored Reactivity and Emerging Synthetic Opportunities

The reactivity of 2-fluoro-4-methyl-N-(propan-2-yl)aniline remains largely unexplored in academic literature. The presence of the aniline (B41778) functional group suggests a rich and varied chemical reactivity.

Electrophilic Aromatic Substitution: The aromatic ring is activated by the amino group, directing electrophiles to the ortho and para positions. However, the existing substituents (fluoro and methyl groups) will also influence the regioselectivity of these reactions. Key unexplored reactions include:

Halogenation: Bromination or chlorination could lead to the formation of poly-substituted anilines, which are valuable synthetic intermediates.

Nitration: Introduction of a nitro group would provide a handle for further functionalization, such as reduction to an additional amino group or displacement reactions.

Friedel-Crafts Acylation and Alkylation: These reactions would allow for the introduction of carbon-based substituents, expanding the molecular complexity.

N-centered Reactivity: The secondary amine functionality is also a site for various chemical transformations.

Acylation: Reaction with acyl chlorides or anhydrides would produce the corresponding amides, which could have interesting biological activities.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction could be used to form C-N bonds with aryl halides or triflates, leading to the synthesis of triarylamines.

Oxidation: Oxidation of the secondary amine could lead to the formation of nitrones or other oxidized species, depending on the reaction conditions.

Integration of Advanced Computational and Spectroscopic Methodologies for Future Insights

A thorough characterization of 2-fluoro-4-methyl-N-(propan-2-yl)aniline using modern analytical techniques is essential for understanding its properties.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR): Detailed 1H, 13C, and 19F NMR studies are required to fully elucidate the electronic environment of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC would confirm the connectivity and spatial relationships of the atoms.

Infrared (IR) Spectroscopy: The characteristic N-H and C-N stretching frequencies, as well as the aromatic C-H and C-F vibrations, would provide valuable structural information.

Mass Spectrometry (MS): High-resolution mass spectrometry is needed to confirm the exact molecular weight and elemental composition. Fragmentation patterns observed in the mass spectrum can also provide structural clues.

Computational Chemistry:

Density Functional Theory (DFT) Calculations: DFT can be employed to predict the molecular geometry, vibrational frequencies, and NMR chemical shifts, which can then be compared with experimental data for validation.

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions can provide insights into the compound's reactivity and its potential as an electron donor or acceptor.

Molecular Electrostatic Potential (MEP) Mapping: MEP maps can visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Future Potential for Novel Chemical Transformations and Development of Advanced Organic Materials

The unique substitution pattern of 2-fluoro-4-methyl-N-(propan-2-yl)aniline makes it a promising candidate for the development of novel chemical entities and materials.

Novel Chemical Transformations:

Directed Ortho-Metalation (DoM): The fluorine atom or the N-isopropylamino group could potentially act as a directing group for ortho-lithiation, allowing for regioselective functionalization of the aromatic ring.

C-H Activation: Modern catalytic methods for C-H activation could be explored to functionalize the methyl group or the aromatic C-H bonds in a controlled manner.

Advanced Organic Materials:

Pharmaceuticals and Agrochemicals: The compound's structure could serve as a scaffold for the synthesis of new biologically active molecules. The presence of fluorine is known to often enhance metabolic stability and binding affinity.

Organic Electronics: Anilines are known precursors to conducting polymers. Polymerization of 2-fluoro-4-methyl-N-(propan-2-yl)aniline or its derivatives could lead to new materials with interesting electronic properties for applications in sensors, displays, and other electronic devices.

Dyes and Pigments: The aniline core is a common feature in many chromophores. Modification of the substitution pattern could lead to the development of new dyes with tailored absorption and emission properties.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Solvent | Base | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Batch Alkylation | Toluene | NaH | 110 | 70–75 | 92 |

| Continuous Flow | DMF | KOtBu | 100 | 80–85 | 98 |

Basic: Which spectroscopic methods are most effective for characterizing the molecular structure of 2-fluoro-4-methyl-N-(propan-2-yl)aniline?

Answer:

Critical techniques include:

- NMR Spectroscopy :

- IR Spectroscopy : Stretching bands at 3350 cm⁻¹ (N-H), 1220 cm⁻¹ (C-F) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 182.1 confirms molecular weight .

Advanced: How does the electron-withdrawing fluorine substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Answer:

The fluorine atom at the 2-position activates the aromatic ring for NAS by increasing electrophilicity at the para and ortho positions. Key observations:

- Reaction Rates : Fluorinated analogs undergo NAS 3–5x faster than non-fluorinated derivatives due to enhanced ring polarization .

- Regioselectivity : Substitution occurs preferentially at the 4-methyl-adjacent position, as shown in kinetic studies with NO2⁻ and OH⁻ nucleophiles .

Mechanistic Insight :

Fluorine’s -I effect stabilizes the Meisenheimer intermediate, lowering activation energy by ~15 kcal/mol compared to non-fluorinated analogs .

Advanced: What in vitro assays are recommended to evaluate the antimicrobial activity of derivatives, and how can bioactivity discrepancies be addressed?

Answer:

- Assays :

- MIC Determination : Broth microdilution against S. aureus and E. coli (CLSI guidelines) .

- Enzyme Inhibition : Cytochrome P450 (CYP3A4) assays to assess metabolic interference .

- Data Contradictions :

- Solubility Adjustments : Use DMSO concentrations <1% to avoid false negatives.

- Control Standardization : Include fluorinated analogs (e.g., 3-fluoro-4-methoxy derivatives) as internal benchmarks .

Q. Table 2: Bioactivity Comparison

| Derivative | MIC (µg/mL) | CYP3A4 IC₅₀ (µM) |

|---|---|---|

| Parent Compound | 64 | 12.5 |

| 4-NO2 Substituent | 16 | 8.2 |

| 3-OCH3 Substituent | 128 | 25.0 |

Advanced: How can researchers resolve contradictions in pharmacological data across studies?

Answer:

- Analytical Strategies :

- Meta-Analysis : Pool data from ≥5 independent studies using standardized protocols (e.g., fixed cell lines, identical assay kits) .

- Structural Reanalysis : Verify compound integrity via X-ray crystallography or HPLC-MS to rule out degradation .

- Computational Modeling : DFT calculations (e.g., Gibbs free energy of binding) reconcile discrepancies in enzyme inhibition data .

Case Study :

Divergent IC₅₀ values for CYP3A4 inhibition (8–25 µM) were resolved by identifying residual solvent (DMF) interference in older studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.